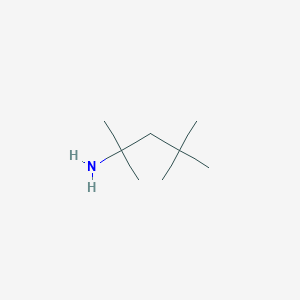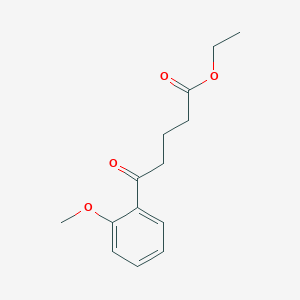
Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate often involves complex organic reactions. For example, the synthesis of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate demonstrates the intricate processes involved in creating such molecules, highlighting the importance of hydrogen bonding in the crystal packing of synthesized compounds (Yeong et al., 2018).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively studied using techniques such as single-crystal X-ray diffraction. This allows for a detailed understanding of the crystal packing, unit-cell parameters, and the role of hydrogen bonds in stabilizing the structure, as seen in the study of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate (Kaur et al., 2012).
Chemical Reactions and Properties
Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate may undergo various chemical reactions, including cyclization, hydrogenation, and oxidation, which are pivotal in synthetic organic chemistry. For instance, the cyclization of ethyl 6-oxo-5-phenylheptoate showcases the diversity of products obtained from similar processes, including different cyclopentanone and cyclopentene derivatives (Maclean & Sneeden, 1963).
Applications De Recherche Scientifique
- Neuroprotection and Anti-neuroinflammatory Agents
- Field : Pharmaceutical Research
- Application : This compound is used in the synthesis of triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties .
- Method : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
- Results : Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
-
Preparation of Tertiary Phosphines
- Field : Organophosphorus Chemistry
- Application : This compound could potentially be used in the synthesis of tertiary phosphines . Tertiary phosphines are an important class of compounds in organophosphorus chemistry, with wide-ranging applications in areas such as catalysis .
- Method : The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a common synthetic route to tertiary phosphines . This approach is widely used and universal .
- Results : This method has been used to synthesize a variety of phosphines, including dimethyl(1-pyrenyl)phosphine, diallylphenylphosphine, and several 1,2-bis(dialkylphosphino)benzenes .
-
Synthesis of Thiazolidine Derivatives
- Field : Medicinal Chemistry
- Application : Thiazolidine motifs, which are five-membered heterocyclic moieties, are present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate could potentially be used in the synthesis of these motifs.
- Method : Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
- Results : Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design .
-
Synthesis of Oxadiazole Derivatives
- Field : Organic Chemistry
- Application : This compound could potentially be used in the synthesis of oxadiazole derivatives . Oxadiazole motifs are present in various bioactive compounds and have shown varied biological properties such as antiviral, anticancer, antioxidant, and antimicrobial activity .
- Method : The synthesis of oxadiazole derivatives often involves the cyclization of appropriate precursors under suitable conditions .
- Results : Oxadiazole derivatives have been used in the development of various pharmaceuticals and have shown promising results in preclinical and clinical studies .
-
Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives
- Field : Medicinal Chemistry
- Application : This compound could potentially be used in the synthesis of thiazolo[3,2-a]pyrimidine derivatives . These derivatives have shown promising neuroprotective and anti-neuroinflammatory properties .
- Method : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
- Results : Among the synthesized compounds, several showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 5-(2-methoxyphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-18-14(16)10-6-8-12(15)11-7-4-5-9-13(11)17-2/h4-5,7,9H,3,6,8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJCVYRFXWNVPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC=C1OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378001 |
Source


|
| Record name | Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate | |
CAS RN |
124524-69-2 |
Source


|
| Record name | Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

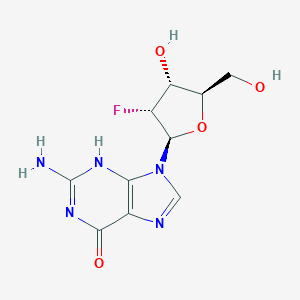
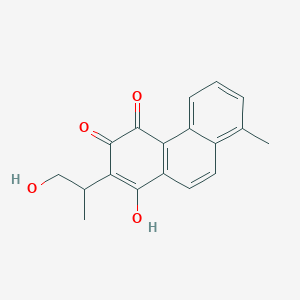
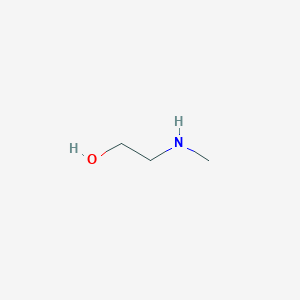

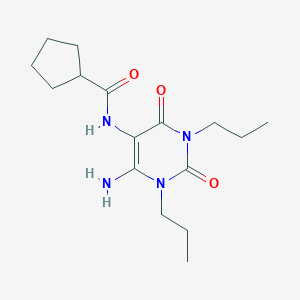


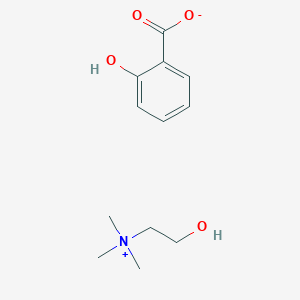

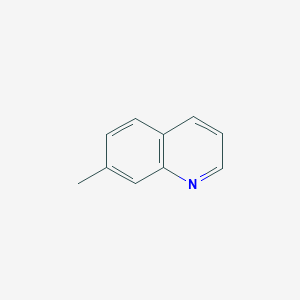
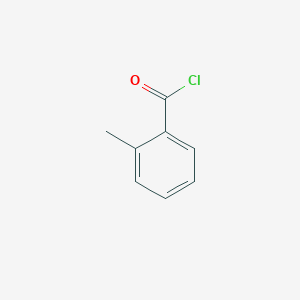
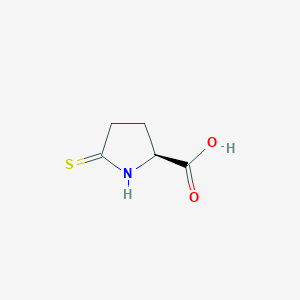
![(3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde](/img/structure/B44035.png)
